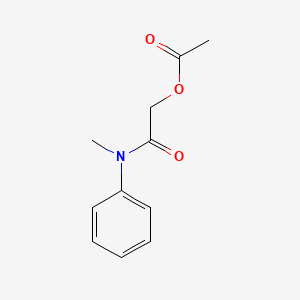
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with N-propylamine to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: This compound is studied for its potential as an antimicrobial and antifungal agent.
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells.
Comparación Con Compuestos Similares
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate can be compared with other benzothiazole derivatives, such as:
2-(2-oxo-3-pyridyl)benzothiazole: Known for its herbicidal activity.
3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic activities.
2-(3-oxo-1,2-benzothiazol-3-yl)acetic acid: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
183136-05-2 |
|---|---|
Fórmula molecular |
C13H16N2O3S |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate |
InChI |
InChI=1S/C13H16N2O3S/c1-2-7-14-13(17)18-9-8-15-12(16)10-5-3-4-6-11(10)19-15/h3-6H,2,7-9H2,1H3,(H,14,17) |
Clave InChI |
BEOYBNKXIOHHHH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















